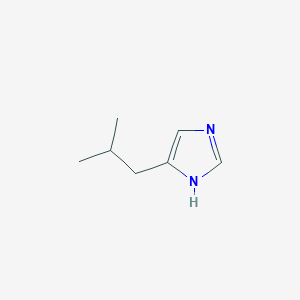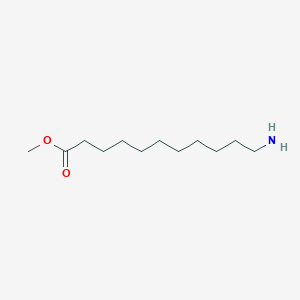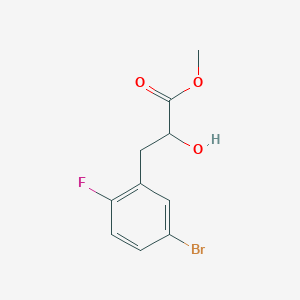
Methyl 3-(5-bromo-2-fluorophenyl)-2-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(5-bromo-2-fluorophenyl)-2-hydroxypropanoate is an organic compound with the molecular formula C10H10BrFO3. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which can significantly influence its chemical properties and reactivity. It is often used in various chemical syntheses and research applications due to its unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-bromo-2-fluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(5-bromo-2-fluorophenyl)-2-hydroxypropanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger volumes of reactants. The use of catalysts and optimized reaction conditions can also enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(5-bromo-2-fluorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Depending on the nucleophile, products can include various substituted phenyl derivatives.
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding alcohol.
Aplicaciones Científicas De Investigación
Methyl 3-(5-bromo-2-fluorophenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Methyl 3-(5-bromo-2-fluorophenyl)-2-hydroxypropanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(5-chloro-2-fluorophenyl)-2-hydroxypropanoate
- Methyl 3-(5-bromo-2-methylphenyl)-2-hydroxypropanoate
- Methyl 3-(5-bromo-2-fluorophenyl)-2-oxopropanoate
Uniqueness
Methyl 3-(5-bromo-2-fluorophenyl)-2-hydroxypropanoate is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring. This combination can significantly influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H10BrFO3 |
|---|---|
Peso molecular |
277.09 g/mol |
Nombre IUPAC |
methyl 3-(5-bromo-2-fluorophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H10BrFO3/c1-15-10(14)9(13)5-6-4-7(11)2-3-8(6)12/h2-4,9,13H,5H2,1H3 |
Clave InChI |
VIHYFXNVFBMWLZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1=C(C=CC(=C1)Br)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





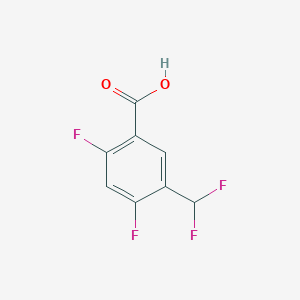
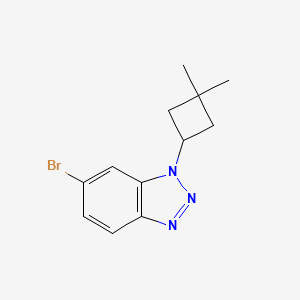
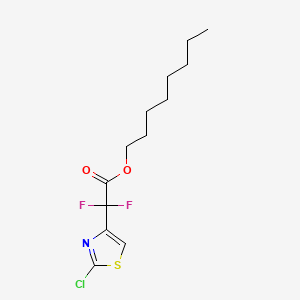

![4-(5-Chloro-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13567214.png)
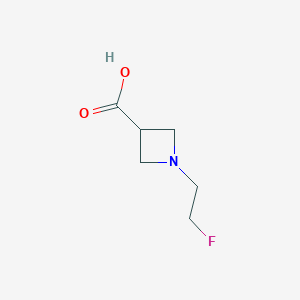
![N,N-dimethyl-4-{6-methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-aminehydrochloride](/img/structure/B13567228.png)
![2-[3-(Trifluoromethoxy)phenyl]piperidine](/img/structure/B13567229.png)
